6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H14BrNO3 and its molecular weight is 384.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound is involved in the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, a valuable but unknown transformation . This process is part of a broader set of reactions involving organoboron compounds, which are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .
Result of Action
The compound’s involvement in the protodeboronation of pinacol boronic esters suggests it may play a role in the synthesis of other organic compounds .
Action Environment
The action of “6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid” may be influenced by various environmental factors. The compound itself is usually bench stable , suggesting it may be more resistant to environmental conditions.
Properties
CAS No. |
926196-71-6 |
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Molecular Formula |
C19H14BrNO3 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
6-bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO3/c1-24-15-4-2-3-12(9-15)5-7-14-11-17(19(22)23)16-10-13(20)6-8-18(16)21-14/h2-11H,1H3,(H,22,23) |
InChI Key |
AULMKKDSDFPSRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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